3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one
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Overview
Description
3-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound featuring a pyrrolidine ring, an oxadiazole ring, and a pyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,2,4-oxadiazole, pyrrolidine, and pyridinone derivatives.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This includes:
Catalysts: Using catalysts such as palladium or copper to facilitate coupling reactions.
Solvents: Employing solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridinone moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, alkylating agents, and acylating agents.
Major Products
Oxidation Products: N-oxides, hydroxylated derivatives.
Reduction Products: Amines, reduced oxadiazole derivatives.
Substitution Products: Alkylated or acylated pyridinone derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Medicine
Drug Development: Due to its complex structure, the compound can be a lead molecule in the development of new pharmaceuticals targeting specific diseases.
Therapeutic Agents: It may exhibit therapeutic properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carboxamide
- 2-(1,2,4-Oxadiazol-3-yl)pyridine
- 3-(Pyrrolidin-1-ylcarbonyl)pyridin-2(1H)-one
Uniqueness
Compared to similar compounds, 3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one is unique due to the presence of both the oxadiazole and pyrrolidine rings, which may confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c17-11-9(2-1-4-13-11)12(18)16-5-3-8(6-16)10-14-7-19-15-10/h1-2,4,7-8H,3,5-6H2,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOMPLLSFIJGDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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